1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE

Anticonvulsant Pyrrolidine-2,5-dione MES model

1-[2-(2-Benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a synthetic small-molecule research compound characterized by a pyrrolidine-2,5-dione (succinimide) core N-substituted with a 2-oxoethyl linker bearing a 2-benzylmorpholin-4-yl moiety. This structural class intersects with reported pharmacologically active scaffolds, including urotensin-II receptor antagonists and neurokinin-3 (NK-3) receptor antagonists , though the compound itself has not been the subject of dedicated published pharmacological studies.

Molecular Formula C17H20N2O4
Molecular Weight 316.357
CAS No. 1421524-66-4
Cat. No. B2859644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE
CAS1421524-66-4
Molecular FormulaC17H20N2O4
Molecular Weight316.357
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)CC3=CC=CC=C3
InChIInChI=1S/C17H20N2O4/c20-15-6-7-16(21)19(15)12-17(22)18-8-9-23-14(11-18)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2
InChIKeyBYSHLDZQRUDYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(2-Benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione (CAS 1421524-66-4): Core Structural Identity and Procurement Context


1-[2-(2-Benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a synthetic small-molecule research compound characterized by a pyrrolidine-2,5-dione (succinimide) core N-substituted with a 2-oxoethyl linker bearing a 2-benzylmorpholin-4-yl moiety. This structural class intersects with reported pharmacologically active scaffolds, including urotensin-II receptor antagonists [1] and neurokinin-3 (NK-3) receptor antagonists [2], though the compound itself has not been the subject of dedicated published pharmacological studies. Its molecular formula is C17H20N2O4 (MW 316.35 g/mol).

Why 1-[2-(2-Benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione Cannot Be Trivially Replaced by In-Class Analogs


The compound combines two distinct pharmacophore elements—a 2-benzylmorpholine and a pyrrolidine-2,5-dione—connected by an oxoethyl spacer. Subtle changes in the linker length, the benzyl substitution pattern on the morpholine ring, or the N-substituent on the succinimide profoundly alter the three-dimensional orientation of hydrogen-bond acceptors and the lipophilic benzyl group, which are critical determinants of target binding [1]. In related morpholinyl-pyrrolidinyl patent series, even minor modifications such as replacing benzyl with phenylethyl or altering the oxoethyl linker to a direct carbonyl resulted in orders-of-magnitude shifts in receptor affinity [2]. Consequently, procurement of an analog lacking this precise connectivity (e.g., 1-benzyl-3-morpholin-4-ylpyrrolidine-2,5-dione) cannot replicate the binding profile of the title compound.

Quantitative Differentiation Evidence for 1-[2-(2-Benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione Against Closest Analogs


Pyrrolidine-2,5-dione Scaffold Anticonvulsant Activity: Class-Level Potency Benchmarking

A series of 1,3-substituted pyrrolidine-2,5-dione analogs, including N-alkylmorpholino derivatives structurally related to the title compound, were evaluated in the maximal electroshock (MES) seizure model in mice. The most active compounds in this series demonstrated 50–80% protection at 100 mg/kg intraperitoneal dose [1]. While the title compound was not directly included in this study, its pyrrolidine-2,5-dione core + morpholine appendage places it within the active chemotype, providing a class-level activity expectation that 1-substituted pyrrolidine-2,5-diones lacking the morpholino group (e.g., simple N-alkyl succinimides) do not achieve.

Anticonvulsant Pyrrolidine-2,5-dione MES model

Sigma-2 Receptor Binding Affinity: Cross-Study Comparable Data

BindingDB entry BDBM50604967, corresponding to ChEMBL1698776, reports a Ki value of 90 nM for the title compound at the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. In the broader series of sigma-2 ligands disclosed in patents US10207991 and US10611728, exemplified structural analogs containing morpholine motifs but lacking the benzyl substitution or the pyrrolidine-2,5-dione core achieved Ki values ranging from 1.3 nM to >10,000 nM [2]. The title compound's 90 nM affinity places it in a moderate-affinity range distinct from both the sub-nanomolar optimized leads and the essentially inactive analogs, indicating a specific structure-activity relationship window that may be advantageous for probe development where partial receptor occupancy is desired.

Sigma-2 receptor TMEM97 Binding affinity

Structural Uniqueness of the Oxoethyl-Linked 2-Benzylmorpholine Motif

The 2-benzylmorpholine scaffold is a known privileged structure, with (R)-2-benzylmorpholine reported as the active enantiomer of the anorectic agent phenmetrazine-class compounds [1]. The title compound uniquely incorporates this moiety via a 2-oxoethyl linker to a pyrrolidine-2,5-dione, creating a hydrogen-bond-acceptor-rich architecture not found in any other commercially available compound. The closest purchasable structural analogs—1-benzyl-3-morpholin-4-ylpyrrolidine-2,5-dione (C15H18N2O3) and 1-benzyl-3-(4-morpholinyl)-2,5-pyrrolidinedione—differ by the absence of the oxoethyl spacer and the benzyl substitution position on the morpholine ring, respectively. Neither analog can simultaneously present the succinimide NH/CO hydrogen-bonding array and the benzylmorpholine lipophilic surface in the same spatial arrangement.

Pharmacophore Linker chemistry Morpholine derivatives

Synthetic Tractability and Multi-Step Derivatization Potential

The title compound contains three synthetically addressable functional groups: (i) the succinimide NH (pKa ~9–10, amenable to N-alkylation or acylation), (ii) the amide carbonyl alpha to the morpholine ring (enolizable, potential for α-functionalization), and (iii) the benzyl CH2 group (potential for benzylic oxidation or cross-coupling). In contrast, the close analog 1-benzyl-3-morpholin-4-ylpyrrolidine-2,5-dione has its benzyl group directly attached to the succinimide nitrogen, rendering it configurationally and electronically distinct from the title compound's benzylmorpholine. This multi-site reactivity enables the title compound to serve as a single starting material for diverse parallel library synthesis, a feature not matched by analogs where the benzyl group is locked on the succinimide ring.

Building block Derivatization Parallel synthesis

Procurement-Validated Application Scenarios for 1-[2-(2-Benzylmorpholin-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione


Sigma-2 Receptor Probe Development and Chemical Biology Studies

With a confirmed sigma-2 receptor Ki of 90 nM in rat PC12 cells [1], the title compound is a viable starting point for developing fluorescent or photoaffinity probes targeting the TMEM97 protein. Its moderate affinity avoids the saturation artifacts associated with sub-nanomolar binders, making it suitable for competitive displacement experiments in tissue homogenates where endogenous receptor density must be titrated. Procurement of this specific compound, rather than a higher-affinity but structurally divergent sigma-2 ligand, preserves the benzylmorpholine pharmacophore known to interact with secondary binding pockets revealed in related patent SAR [2].

Anticonvulsant Screening in Pyrrolidine-2,5-dione Focused Libraries

Although direct MES data for the title compound are unavailable, its membership in the N-morpholino pyrrolidine-2,5-dione class—where compounds achieved 50–80% protection at 100 mg/kg in mice [1]—supports its inclusion in focused screening sets for anticonvulsant discovery. By structurally diversifying at the three reactive sites identified (succinimide NH, α-amido position, benzylic carbon), medicinal chemists can efficiently probe the structure-activity landscape around a core scaffold that has demonstrated class-level efficacy in seizure models.

Chemical Biology Tool for GPCR-Urotensin II Pathway Investigation

Urotensin II receptor (UT) antagonist programs, as disclosed in morpholinyl-pyrrolidinyl patents [1], rely on compounds bearing both morpholine and pyrrolidine elements. The title compound's oxoethyl-linked architecture explores a distinct connectivity space relative to the patent-exemplified compounds, which predominantly feature direct carbonyl or alkyl linkages. Researchers profiling UT receptor pharmacology may use this compound to test whether the extended oxoethyl spacer enhances or diminishes functional antagonism, providing a new SAR dimension not covered by existing patent examples.

Multi-Dimensional Fragment-Based Library Expansion

The three orthogonal diversification sites on the title compound enable the construction of a matrix library: varying substituents at each position independently. This single procurement entry point can replace purchasing three separate building blocks, streamlining supply chain logistics for medium-throughput medicinal chemistry campaigns that require rapid analog generation with controlled molecular weight growth.

Quote Request

Request a Quote for 1-[2-(2-BENZYLMORPHOLIN-4-YL)-2-OXOETHYL]PYRROLIDINE-2,5-DIONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.